

# Thermogravimetric Analysis of Long-Chain Dicarboxylic Acids: A Technical Guide

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#### Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] In the pharmaceutical and materials science industries, understanding the thermal properties of long-chain dicarboxylic acids is crucial for drug development, formulation, and quality control.[2] These molecules are not only important chemical intermediates but also feature in various biological processes.[3] This guide provides an in-depth overview of the thermogravimetric analysis of long-chain dicarboxylic acids, detailing experimental protocols, presenting comparative data, and illustrating key processes.

The thermal decomposition of dicarboxylic acids is influenced by the length of the hydrocarbon chain separating the two carboxyl groups. Generally, the decomposition process for many dicarboxylic acids involves decarboxylation, and for some, the formation of cyclic anhydrides or ketones.[4][5][6] The stability and decomposition pathways can be systematically studied using TGA, providing valuable data on onset decomposition temperatures, weight loss percentages, and kinetic parameters.

# **Experimental Protocols**



A successful thermogravimetric analysis relies on a well-defined experimental protocol. The following sections detail the typical methodology for analyzing long-chain dicarboxylic acids.

# **Instrumentation and General Setup**

A standard thermogravimetric analyzer consists of a high-precision balance, a furnace, a programmable temperature controller, and a purge gas system. The sample is placed in a crucible, typically made of alumina or platinum, which is suspended from the balance within the furnace. An inert gas, such as nitrogen or argon, is continuously passed over the sample to prevent oxidative degradation and to carry away volatile decomposition products.[7]

## **Sample Preparation**

- Sample Purity: Ensure the dicarboxylic acid samples are of high purity to avoid interference from impurities during thermal analysis.
- Sample Form: Samples should ideally be in a fine powder form to ensure uniform heat distribution and to prevent issues with heat flow.
- Sample Mass: A small sample mass, typically in the range of 5-10 mg, is recommended to minimize thermal gradients within the sample and to ensure that the heat transfer is not a limiting factor in the decomposition kinetics.[8]

### **TGA Experimental Conditions**

The following parameters are critical for the thermogravimetric analysis of long-chain dicarboxylic acids and should be carefully controlled and reported:

- Heating Rate (β): A linear heating rate is typically employed. Common heating rates for studying the decomposition of organic molecules are 5, 10, and 20 K/min.[9][10] The heating rate can affect the observed decomposition temperature; higher heating rates tend to shift the decomposition to higher temperatures.[9]
- Temperature Range: The analysis should start from ambient temperature and extend to a temperature sufficiently high to ensure complete decomposition of the sample. For longchain dicarboxylic acids, a range from room temperature to 600 °C is generally adequate.



- Purge Gas: An inert gas atmosphere is crucial to study the intrinsic thermal decomposition without oxidation. Nitrogen is commonly used with a typical flow rate of 20-100 mL/min.[8]
- Crucible Type: Open platinum or alumina crucibles are suitable for these analyses.[9]

The experimental workflow for a typical TGA experiment is illustrated in the diagram below.



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Caption: Experimental workflow for thermogravimetric analysis.

# Data Presentation: Thermal Decomposition of Long-Chain Dicarboxylic Acids

The following tables summarize the key thermal decomposition data for a series of long-chain dicarboxylic acids obtained under a nitrogen atmosphere. The onset temperature (Tonset) is the temperature at which significant weight loss begins, and the peak decomposition



temperature (Tpeak) is the temperature at which the rate of weight loss is maximum, as determined from the derivative thermogravimetric (DTG) curve.

Dicarboxyli c Acid	Chemical Formula	Molecular Weight ( g/mol )	Tonset (°C)	Tpeak (°C)	Total Mass Loss (%)
Adipic Acid	HOOC(CH2) 4COOH	146.14	152 - 203	~240	~100
Suberic Acid	HOOC(CH2) 6COOH	174.19	~230	~280	~100
Sebacic Acid	HOOC(CH2) 8COOH	202.25	~250	~300	~100
Dodecanedioi c Acid	HOOC(CH2) 10COOH	230.30	~260	~320	~100
Tetradecaned ioic Acid	HOOC(CH2) 12COOH	258.35	~270	~340	~100

Note: The

exact

temperatures

can vary

slightly

depending on

the

experimental

conditions,

particularly

the heating

rate.

# **Kinetic Analysis**

The kinetic parameters of the thermal decomposition, such as the activation energy (Ea), can be determined from TGA data obtained at multiple heating rates using model-free



isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.[11] The activation energy provides insight into the energy barrier for the decomposition reaction.

Dicarboxylic Acid	Activation Energy (Ea) (kJ/mol)
Adipic Acid	130 - 160
Sebacic Acid	150 - 180
Dodecanedioic Acid	160 - 200

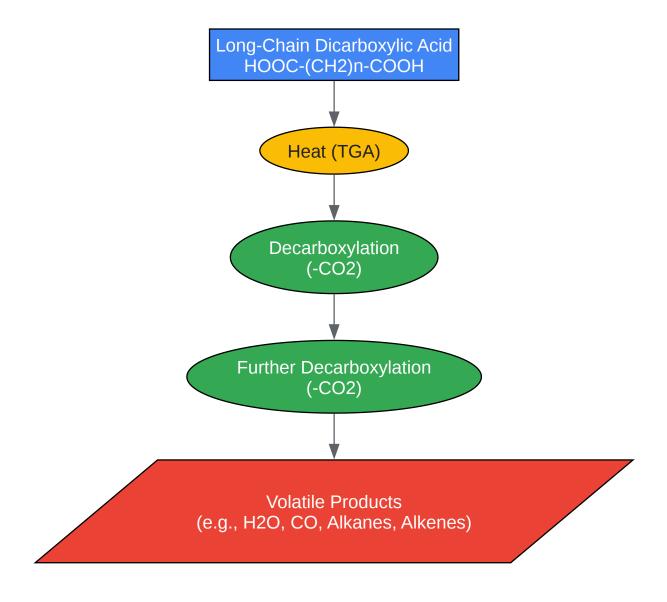
Note: These are approximate values and can vary based on the calculation method and experimental conditions.

# **Proposed Thermal Decomposition Pathway**

The thermal decomposition of long-chain dicarboxylic acids in an inert atmosphere is generally believed to proceed through a decarboxylation mechanism. For shorter-chain dicarboxylic acids like adipic acid, cyclization to form a ketone (cyclopentanone) and subsequent decomposition is a known pathway.[4] For longer-chain acids, the primary decomposition products are likely a mixture of smaller molecules resulting from the cleavage of the hydrocarbon chain following initial decarboxylation.

The following diagram illustrates a generalized proposed decomposition pathway for a long-chain dicarboxylic acid.





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**Caption:** Generalized thermal decomposition pathway.

# Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of long-chain dicarboxylic acids. This guide has outlined the standard experimental protocols for TGA and presented a comparative summary of the thermal stability of several common long-chain dicarboxylic acids. The data clearly indicates that thermal stability, as reflected by the onset and peak decomposition temperatures, generally increases with the length of the hydrocarbon chain.



The provided experimental workflow and proposed decomposition pathway offer a foundational understanding for researchers. For professionals in drug development, this information is critical for assessing the stability of active pharmaceutical ingredients and excipients, ensuring product quality and shelf-life. Further investigation using coupled techniques such as TGA-FTIR or TGA-MS can provide more detailed insights into the specific volatile decomposition products and reaction mechanisms.

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